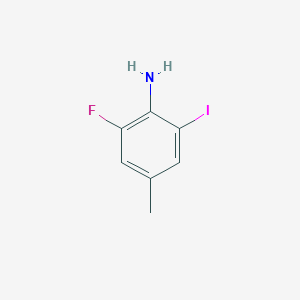

2-氟-6-碘-4-甲基苯胺

描述

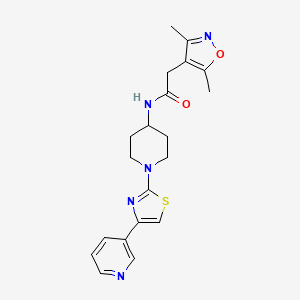

The compound 2-Fluoro-6-iodo-4-methylaniline is a fluorinated aniline derivative, which is a class of compounds that have been extensively studied due to their potential applications in pharmaceuticals, agrochemicals, and materials science. While the provided papers do not directly discuss 2-Fluoro-6-iodo-4-methylaniline, they do provide insights into the synthesis, properties, and applications of structurally related compounds.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives often involves palladium-catalyzed reactions, as seen in the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, where a cyanation/reduction sequence was employed . Similarly, the synthesis of 2-Fluoro-4-iodo-anisole involved a Schiemann reaction followed by nitration, reduction, and a Sandmeyer reaction . These methods could potentially be adapted for the synthesis of 2-Fluoro-6-iodo-4-methylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is crucial for their reactivity and physical properties. For instance, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined to be monoclinic with specific intra- and intermolecular hydrogen bonds and halogen interactions . These structural details are important for understanding the behavior of 2-Fluoro-6-iodo-4-methylaniline, as similar interactions may influence its reactivity and crystalline properties.

Chemical Reactions Analysis

Fluorinated anilines participate in various chemical reactions, which are often influenced by the presence of the fluorine atom. For example, the synthesis of a 3-fluoro-6-methylaniline nucleoside involved its incorporation into an oligonucleotide and subsequent mercury-mediated base pairing . The fluorine atom can also affect the polymerization process, as seen in the synthesis of polyfluoroanilines, where the presence of fluorine influenced the yield and the polymerization route . These reactions highlight the potential reactivity of 2-Fluoro-6-iodo-4-methylaniline in forming polymers or interacting with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are diverse and depend on the substitution pattern on the aromatic ring. The synthesis of polyfluoroanilines from fluorine-substituted aniline monomers revealed that the position of the fluorine atom significantly affects the polymerization process and the properties of the resulting polymers . The stability and solubility of these compounds can be tailored by modifying the substituents on the aniline ring, which is relevant for the design and application of 2-Fluoro-6-iodo-4-methylaniline in various fields.

科学研究应用

代谢组学毒性评估

2-氟-6-碘-4-甲基苯胺已用于代谢组学毒性评估。Bundy 等人 (2002) 的一项研究探讨了其对蚯蚓的影响,揭示了其作为异种生物毒性的生物标志物的潜力。研究发现,接触该化合物会导致蚯蚓发生特定的生化变化,可用于了解有毒化学物质的作用机制 (Bundy 等,2002)。

杂交探针研究

在另一项研究中,Aro-Heinilä 等人 (2019) 合成了包含 2-氟-6-碘-4-甲基苯胺变体的核苷,并研究了其作为杂交探针的效用。这项研究强调了该化合物在核碱基特异性结合和核磁共振光谱学中的自旋标记方面的潜力 (Aro-Heinilä、Lönnberg 和 Virta,2019)。

合成和化学反应

寇晓燕 (2011) 专注于合成 2,6-二碘-4-甲基苯胺,这是一种密切相关的化合物。这项研究提供了对最佳合成条件的见解,强调了其在创建碘取代苯胺配合物中的广泛应用潜力 (寇,2011)。

分子络合物形成

琼斯等人 (2014) 的研究探索了与 4-碘-2-甲基苯胺(一种结构相似的化合物)形成分子络合物。这项研究揭示了这些络合物基于分子无序和质子转移而变色的潜力,表明在材料科学中具有潜在应用 (琼斯、威尔逊和托马斯,2014)。

氟功能化聚合物研究

杨等人 (2015) 使用 N-甲基苯胺衍生物开发了氟功能化聚合物络合物。这项研究对于利用 CO2 作为构建模块催化反应具有重要意义,展示了氟功能化化合物在工业应用中的多功能性 (杨等,2015)。

光谱学和理论计算

刘等人 (2017) 对 2-氟-N-甲基苯胺进行了研究,考察了其在不同状态下的分子结构和振动。这项研究对于理解此类化合物的分子行为至关重要,可应用于材料科学和药物研究 (刘等,2017)。

安全和危害

属性

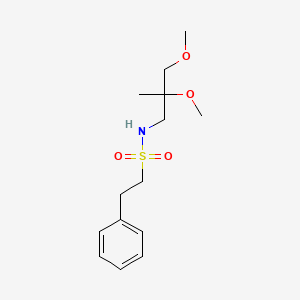

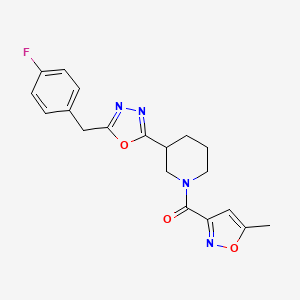

IUPAC Name |

2-fluoro-6-iodo-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGLGQXOHWSQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537654.png)

![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)